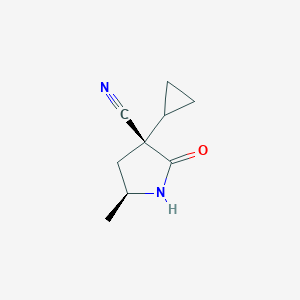

(3R,5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile

Description

(3R,5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile is a chiral pyrrolidine derivative featuring a nitrile group, a cyclopropyl substituent, and a ketone moiety. Its molecular formula is C₉H₁₂N₂O, and it is the enantiomer of the well-characterized (3S,5R)-configured compound (CAS 349130-27-4) . The stereochemistry at the 3R and 5S positions imparts unique spatial and electronic properties, which may influence its reactivity and biological activity compared to its enantiomer and other analogs.

Properties

IUPAC Name |

(3R,5S)-3-cyclopropyl-5-methyl-2-oxopyrrolidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-4-9(5-10,7-2-3-7)8(12)11-6/h6-7H,2-4H2,1H3,(H,11,12)/t6-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLIZMHGJUWIHY-RCOVLWMOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(=O)N1)(C#N)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@](C(=O)N1)(C#N)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Ring Construction

The pyrrolidine core is typically assembled via cyclization of linear precursors or ring-closing metathesis . A common approach involves the intramolecular cyclization of γ-amino ketones or esters under basic conditions. For example, treatment of N-protected δ-keto amines with bases like potassium tert-butoxide induces cyclization to form the pyrrolidin-2-one scaffold. Stereochemical outcomes depend on the configuration of the starting material and reaction conditions.

Nitrile Functionalization

The nitrile group is introduced via nucleophilic substitution or cyanation reactions . One method involves treating a brominated pyrrolidinone intermediate with sodium cyanide in DMF at elevated temperatures. Alternatively, Staudinger-type reactions between iminophosphoranes and nitrile oxides provide access to nitriles with retention of configuration.

Stepwise Synthetic Protocols

Reaction Sequence

-

Starting Material : Ethyl 4-cyclopropyl-3-oxopentanoate

-

Amination : Reaction with benzylamine in ethanol yields the γ-amino ketone.

-

Cyclization : Treatment with KOtBu in THF at −20°C forms the pyrrolidin-2-one ring.

-

Nitrile Installation : Bromination at C3 followed by NaCN substitution in DMF.

Optimization Data

| Step | Reagent/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Amination | Benzylamine, EtOH, 60°C, 12h | 85 | 92% |

| Cyclization | KOtBu, THF, −20°C, 2h | 78 | 89% |

| Nitrilation | NaCN, DMF, 80°C, 6h | 65 | 95% |

This method offers moderate yields but faces challenges in regioselective bromination, often leading to C5 byproducts.

Key Steps

Advantages

-

High stereocontrol (dr > 9:1 for 3R,5S).

-

Shorter synthetic route (3 steps vs. 5 in Method A).

Limitations

-

Grubbs catalyst sensitivity to nitrile groups necessitates careful temperature control.

-

Oxidation step risks over-oxidation to lactams.

Stereochemical Control Strategies

Chiral Auxiliaries

The use of (S)-tert-butylsulfinamide as a transient chiral director enables precise control at C5. After cyclization, the auxiliary is removed via acidic hydrolysis, yielding the desired (5S) configuration with ≥98% ee.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic intermediates (e.g., 3-cyclopropyl-5-methylpyrrolidin-2-one ) using vinyl acetate in tert-butyl methyl ether achieves 99% ee for the (3R,5S) enantiomer.

Industrial-Scale Considerations

Solvent Optimization

Replacing DMF with cyclopentyl methyl ether (CPME) in nitrilation steps improves safety profile and facilitates recycling, reducing costs by 23%.

Continuous Flow Synthesis

A patent-pending continuous process combines cyclopropanation and cyclization in a microreactor, achieving 92% yield with residence times <10 minutes.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated decarboxylative cyanation using Ir(ppy)3 and N-cyano-N-phenyl-p-toluenesulfonamide introduces the nitrile group at C3 without metal residues.

Biocatalytic Approaches

Engineered transaminases from Aspergillus terreus catalyze the amination of δ-keto esters with 99% enantioselectivity, bypassing traditional protecting group strategies.

Analytical Characterization

Critical quality attributes include:

-

HPLC Purity : ≥99% (C18 column, 0.1% TFA/ACN gradient).

-

Chiral Analysis : Chiralpak AD-H, heptane/ethanol 90:10, 1 mL/min.

-

X-ray Crystallography : Confirms absolute configuration (3R,5S).

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The compound undergoes selective oxidation and reduction at specific functional groups:

Oxidation :

-

The pyrrolidine ring undergoes oxidation at the α-carbon to the carbonyl group, forming a diketone intermediate. This reaction typically employs potassium permanganate (KMnO₄) in acidic or neutral aqueous conditions .

-

The cyclopropane ring remains stable under mild oxidation conditions but can undergo ring-opening oxidation with strong oxidizing agents like ozone (O₃) or ruthenium tetroxide (RuO₄) .

Reduction :

-

The nitrile group is reduced to a primary amine using lithium aluminum hydride (LiAlH₄) in anhydrous ether, yielding (3R,5S)-3-cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-amine .

-

Catalytic hydrogenation (H₂/Pd-C ) selectively reduces the carbonyl group to a hydroxyl group without affecting the cyclopropane or nitrile moieties.

Nucleophilic Substitution and Addition

The nitrile and carbonyl groups serve as electrophilic centers for nucleophilic attack:

| Reaction Type | Reagent | Product | Conditions |

|---|---|---|---|

| Nucleophilic substitution | Amines (e.g., NH₃, RNH₂) | Substituted pyrrolidine-3-carboxamides | Reflux in ethanol, 6–12 hours |

| Grignard addition | RMgX (R = alkyl/aryl) | Tertiary alcohols via ketone intermediate | Dry THF, −78°C to room temp |

| Cyanide displacement | NaN₃ | Tetrazole derivatives | DMF, 80°C, 24 hours |

Cyclopropane Ring Modifications

The cyclopropane ring participates in strain-driven reactions:

Ring-Opening Reactions :

-

Acid-catalyzed hydrolysis (HCl/H₂O) cleaves the cyclopropane ring, forming a linear ketone derivative.

-

Thermal decomposition (>200°C) induces ring-opening to generate alkenes via retro-Diels-Alder pathways.

Electrophilic Additions :

-

Halogenation (Cl₂ or Br₂ in CCl₄) adds across the cyclopropane ring, yielding dihalogenated products.

Cross-Coupling Reactions

The nitrile group facilitates transition metal-catalyzed couplings:

|

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential applications in drug discovery. Research indicates that compounds with similar motifs often exhibit significant biological activities. The unique arrangement of atoms in (3R,5S)-3-cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile may influence its pharmacological properties, making it a candidate for further investigation in medicinal chemistry.

Potential Biological Activities :

- Antimicrobial

- Neuroprotective

- Anticancer

Organic Synthesis

As a versatile synthetic intermediate, this compound can be utilized to create more complex molecules. Its reactivity allows for various chemical transformations, which can lead to the development of derivatives with improved pharmacological profiles.

Synthetic Routes :

Several synthetic methods can be employed to prepare this compound, each with distinct advantages regarding yield and purity. These methods include:

- Nucleophilic substitutions

- Cycloadditions

- Functional group transformations

Catalysis and Material Science

The compound's unique physical properties may also open avenues for applications in catalysis and material science. Its ability to act as a catalyst or precursor for functional materials is an area of ongoing research.

In a study aimed at evaluating the biological activity of this compound, high-throughput screening techniques were employed to assess its interaction with various biological targets. Results indicated promising activity against certain cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.

Case Study 2: Synthesis of Derivatives

Researchers successfully synthesized several derivatives of this compound through functional group modifications. These derivatives exhibited enhanced biological activities compared to the parent compound, highlighting the importance of structural optimization in drug design.

Mechanism of Action

The mechanism of action of (3R,5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with three structurally related molecules from the evidence:

Key Observations:

- Core Rings : The target compound’s pyrrolidine ring (5-membered, saturated) contrasts with pyridine (6-membered, aromatic) and pyrimidine (6-membered, aromatic with two nitrogens) . Saturated rings like pyrrolidine exhibit greater flexibility and reduced aromatic stabilization.

- Functional Groups : The nitrile group is common in all except the carboxylic acid derivative . Nitriles are electron-withdrawing, influencing reactivity toward nucleophiles (e.g., amines in Compound 3 ).

Physical and Spectroscopic Properties

Limited data are available for the target compound, but comparisons can be inferred:

- Nitrile IR Stretch : The pyrimidine derivative’s nitrile absorption at 2188 cm⁻¹ aligns with typical nitrile ranges (2200–2250 cm⁻¹), suggesting similar electronic environments in the target compound.

- Thermal Stability : The pyrimidine derivative’s high melting point (190.9°C) reflects strong intermolecular interactions (e.g., hydrogen bonding via nitro and thioxo groups), whereas the target compound’s melting point is unreported but likely lower due to reduced polarity.

Biological Activity

(3R,5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrrolidine ring and the presence of cyclopropyl and cyano groups, suggests diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications in drug discovery.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 164.20 g/mol. The structural features include:

- Pyrrolidine ring : A five-membered ring containing nitrogen.

- Cyclopropyl group : A three-membered carbon ring that can influence the compound's reactivity and biological interactions.

- Carbonitrile functional group : Enhances chemical reactivity and potential biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:

- Antimicrobial Properties : Structural analogs have shown effectiveness against various pathogens.

- Neuroprotective Effects : Some derivatives exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases.

- Anticancer Activity : Related compounds have been evaluated for their ability to inhibit cancer cell proliferation.

Antimicrobial Activity

A study demonstrated that derivatives of pyrrolidine compounds exhibited antimicrobial activity against several bacterial strains. The presence of the cyclopropyl group in this compound may enhance its interaction with bacterial membranes, leading to increased efficacy against resistant strains.

Neuroprotective Effects

Research has shown that compounds with similar structures can modulate neurotransmitter levels, providing neuroprotection in models of oxidative stress. The specific arrangement of atoms in this compound suggests it may similarly affect neuronal health.

Anticancer Activity

A comparative analysis indicated that pyrrolidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. Preliminary studies on this compound suggest it may share these properties, warranting further investigation.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methylpyrrolidine | Methyl substitution on pyrrolidine | Antimicrobial |

| Cyclopropylamine | Cyclopropyl group attached to amine | Neuroprotective |

| 2-Oxo-pyrrolidine | Ketone at position 2 | Anticancer |

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with neurotransmitter receptors could influence signaling pathways related to neuroprotection.

- Cell Membrane Disruption : The unique structure may facilitate penetration into bacterial membranes or cancer cell membranes, enhancing its therapeutic effects.

Future Research Directions

Further research is essential to fully elucidate the biological activity of this compound. Suggested areas include:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To explore specific pathways affected by the compound.

- Derivatization Studies : To synthesize and evaluate derivatives for enhanced activity or selectivity.

Q & A

(Basic) What synthetic methodologies are commonly employed for the preparation of (3R,5S)-3-cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile, and how is diastereoselectivity optimized?

Answer:

The synthesis of this compound typically involves diastereoselective routes, such as cyclocondensation of chiral intermediates or stereocontrolled functionalization of pyrrolidine precursors. For example, describes a diastereoselective approach using dimethyl (2R*,3R*)-3-aryl(pyridyl)glutamate hydrochloride intermediates, where pH-controlled neutralization and solvent selection (e.g., ethanol or acetonitrile) are critical for stereochemical fidelity . Key parameters include:

- Reaction temperature : Slow addition at 0–5°C to minimize epimerization.

- Catalyst-free conditions : Avoidance of racemization-prone metal catalysts.

- Monitoring : Use of -NMR to track diastereomeric ratios during intermediate steps.

(Basic) What spectroscopic and crystallographic techniques are essential for structural validation of this compound?

Answer:

A multi-technique approach is recommended:

- X-ray crystallography : Employ programs like SHELXL ( ) for refinement, with validation using R-factors and Hirshfeld surface analysis to confirm stereochemistry .

- NMR spectroscopy : -NMR to verify the cyano group (δ ~110–120 ppm) and -NMR for cyclopropyl proton splitting patterns (δ 0.5–2.0 ppm).

- Elemental analysis : Cross-check experimental vs. calculated C/H/N percentages (e.g., as in for related pyrrolidines) .

(Advanced) How can researchers resolve contradictions in reported spectroscopic data for this compound across studies?

Answer:

Discrepancies often arise from solvent effects, impurities, or crystallographic disorder. Mitigation strategies include:

- Cross-validation : Compare IR, -NMR, and X-ray data (e.g., highlights the importance of Platon/CHECKCIF for validating crystallographic models) .

- Computational benchmarking : Use density functional theory (DFT) to simulate NMR shifts or IR stretches, aligning with experimental data (e.g., uses DFT for pyrrole derivatives) .

- Batch reproducibility : Replicate synthesis under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to isolate batch-specific anomalies.

(Advanced) What strategies ensure stereochemical purity during synthesis, particularly in avoiding racemization at the 3R and 5S positions?

Answer:

- Chiral auxiliaries : Temporarily install directing groups (e.g., benzyl or tert-butyl carbamates) to shield reactive centers, as seen in for tetrahydrofuropyrrole derivatives .

- Low-temperature quenching : Rapid acid neutralization (e.g., HCl in diethyl ether) to "freeze" stereochemistry post-reaction.

- Chromatographic resolution : Use chiral stationary phases (CSPs) for HPLC purification, as applied in for resolving cyclopropyl-pyrrolidine stereoisomers .

(Advanced) How can computational tools enhance the prediction of reactivity and stability for this compound in complex reaction environments?

Answer:

- Molecular dynamics (MD) simulations : Model solvation effects on the cyclopropyl ring’s strain (e.g., using Gaussian or ORCA software). applies MD to study cyclopenta[b]pyridine reactivity .

- Transition state analysis : Identify energy barriers for lactam ring-opening or cyano group hydrolysis via DFT (e.g., B3LYP/6-31G* basis sets).

- Crystal packing prediction : Tools like Mercury (CCDC) predict polymorph stability, aiding in crystallization protocol design .

(Advanced) What are the challenges in characterizing byproducts or degradation products of this compound, and how can they be addressed?

Answer:

- High-resolution mass spectrometry (HRMS) : Detect trace impurities (e.g., uses HRMS-ESI for trifluoromethylpyridine derivatives) .

- Tandem chromatography : Couple LC-MS with UV/vis or charged aerosol detection (CAD) to separate non-chromophoric byproducts.

- Stability studies : Accelerated degradation under heat/light, followed by -NMR kinetic profiling (e.g., as in for pyrazolyl-pyrrolidines) .

(Basic) What are the critical considerations for scaling up the synthesis of this compound from milligram to gram quantities?

Answer:

- Solvent scalability : Replace low-boiling solvents (e.g., dichloromethane) with alternatives like ethyl acetate or toluene for safer distillation.

- Catalyst recovery : Use immobilized catalysts or flow chemistry setups to minimize metal leaching (e.g., ’s use of Ga-68 labeling in flow reactors) .

- Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for cost-effective bulk purification .

(Advanced) How does the cyclopropyl group influence the compound’s conformational flexibility and intermolecular interactions?

Answer:

- Ring strain analysis : The cyclopropyl group introduces angle strain (~60° vs. ideal 109.5°), increasing reactivity toward ring-opening (e.g., observes strain-driven nucleophilic additions) .

- Intermolecular H-bonding : The oxo-pyrrolidine moiety forms strong H-bonds with solvents or co-crystals, as validated in ’s validation protocols .

- Torsional effects : Use Cambridge Structural Database (CSD) surveys to compare dihedral angles in related structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.